molecular formula C6H11ClO B095811 2-(Chloromethyl)tetrahydro-2H-pyran CAS No. 18420-41-2

2-(Chloromethyl)tetrahydro-2H-pyran

Cat. No.: B095811
CAS No.: 18420-41-2
M. Wt: 134.6 g/mol
InChI Key: PPYKTTGONDVGPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11ClO. It is a chlorinated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to form various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)tetrahydro-2H-pyran can be synthesized through several methods. One common method involves the chlorination of tetrahydropyran using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)tetrahydro-2H-pyran serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of diverse products.

Synthesis of Pharmaceuticals

The compound is utilized in the development of pharmaceutical agents. It can be transformed into various derivatives that exhibit biological activity, making it a valuable precursor in drug discovery and development processes.

Agrochemicals

In agricultural chemistry, this compound is employed to synthesize agrochemical compounds, which are essential for pest control and crop protection.

Biological Applications

While specific biological activities of this compound are less documented, compounds within the tetrahydropyran class are often explored for their potential pharmacological properties.

Modification of Biomolecules

The compound can modify biomolecules to study biological processes and interactions. For instance, its chloromethyl group can react with nucleophiles, allowing researchers to investigate the effects on cellular functions and pathways.

Drug Development

Due to its structural properties, this compound may serve as a scaffold for developing new drug candidates aimed at various therapeutic targets.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and materials with specific properties. Its ability to undergo further reactions makes it suitable for creating tailored products in chemical manufacturing.

Case Study 1: Synthesis Pathways

Research has demonstrated several synthetic routes for producing this compound. A common method involves chlorination of tetrahydropyran using thionyl chloride or phosphorus trichloride under reflux conditions. This method allows for high yields and purity, essential for subsequent applications in organic synthesis.

Studies investigating the biological activities of tetrahydropyran derivatives have shown promising results regarding their potential as therapeutic agents. For example, derivatives synthesized from this compound are being evaluated for their effects on ion channels, which are critical in various physiological processes .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)tetrahydro-2H-pyran is unique due to its specific reactivity and ability to form a wide range of derivatives. The presence of the chlorine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(Chloromethyl)tetrahydro-2H-pyran (CMTHP) is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring and a chloromethyl group. Its molecular formula is C6H11ClO, with a molecular weight of approximately 134.60 g/mol. This compound has garnered attention due to its potential biological activities and applications in synthetic chemistry.

Chemical Structure and Properties

The structural configuration of CMTHP enhances its reactivity, particularly due to the presence of the chloromethyl group at the second carbon of the tetrahydropyran ring. This feature allows CMTHP to interact with various nucleophiles, leading to the formation of substituted tetrahydropyrans. Such interactions are critical for understanding its role in synthetic pathways and potential biological implications.

Property Details
Molecular FormulaC6H11ClO
Molecular Weight134.60 g/mol
StructureTetrahydropyran derivative
ReactivityHigh due to chloromethyl group

Pharmacological Potential

  • Antimicrobial Activity : Some tetrahydropyran derivatives have shown antimicrobial properties, suggesting that CMTHP may exhibit similar effects against various pathogens.
  • Anti-inflammatory Properties : The chloromethyl group can influence inflammatory pathways, potentially making CMTHP a candidate for anti-inflammatory drug development.
  • Cytotoxicity Studies : Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into CMTHP's efficacy in cancer therapeutics.

Case Studies and Research Findings

Research involving tetrahydropyran derivatives has highlighted their potential in various therapeutic areas:

  • Study on Antimicrobial Effects : A study demonstrated that certain tetrahydropyran derivatives inhibited bacterial growth, indicating that similar investigations on CMTHP could reveal its antimicrobial potential.
  • Cytotoxicity Evaluation : In vitro studies have shown that some tetrahydropyran compounds can induce apoptosis in cancer cells, suggesting that CMTHP might possess similar cytotoxic properties .
  • Inflammation Modulation : Research indicates that compounds with reactive groups can modulate inflammatory responses, which may be relevant for understanding CMTHP's biological activity .

The biological activity of CMTHP may be attributed to its ability to interact with various biological targets through nucleophilic substitution reactions facilitated by the chloromethyl group. This reactivity allows for modifications that could enhance or alter biological activity.

Proposed Mechanisms

  • Nucleophilic Attack : The chloromethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of new compounds with distinct biological activities.
  • Receptor Interaction : Similar compounds have been shown to interact with various receptors involved in inflammation and immune responses, indicating a potential pathway for CMTHP's action .

Safety and Toxicology

CMTHP is classified as a dangerous good due to its reactive nature. It is likely to be toxic and an irritant, necessitating careful handling in laboratory settings. Safety data sheets emphasize the need for protective equipment when working with this compound .

Properties

IUPAC Name

2-(chloromethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKTTGONDVGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864835
Record name 2-(Chloromethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18420-41-2
Record name 2H-Pyran, 2-(chloromethyl)tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420412
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Record name 18420-41-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)tetrahydro-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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